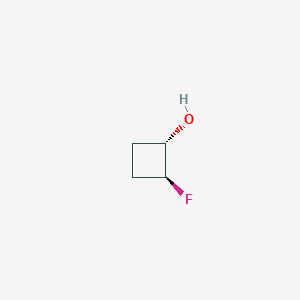
4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
説明
The compound “4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is a derivative of "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" . These compounds are typically white solids or liquids at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” were not found, related compounds such as "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" are typically synthesized through various methods involving the reaction of bromine with other compounds in the presence of a catalyst .Physical And Chemical Properties Analysis
“4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is a derivative of "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" , which are typically white solids or liquids at room temperature .科学的研究の応用
Synthetic Methodologies and Chemical Reactions
- The study by Schlosser and Castagnetti (2001) explores the reaction pathways of trifluoromethoxybenzenes, providing insights into the synthesis of naphthalenes and phenols through aryne intermediates. This work underscores the utility of halogenated compounds in constructing complex aromatic systems, which could be relevant to derivatives of the compound (Schlosser & Castagnetti, 2001).
Reaction Mechanisms and Intermediates
- Research by Ilaš and Kikelj (2008) on the ring opening of benzoxazinones highlights the instability of certain benzylamine derivatives under specific conditions, shedding light on potential reactivity patterns that might apply to the study compound under alkaline or acidic conditions (Ilaš & Kikelj, 2008).
Metabolic Pathways
- The investigation into the metabolic pathways of psychoactive compounds by Carmo et al. (2005) offers a framework for understanding how brominated phenethylamines are processed biologically. Although this study does not directly concern the exact compound , it provides a context for the metabolic fate of structurally similar compounds (Carmo et al., 2005).
Chemical Synthesis and Material Science
- Mironov et al. (2006) discuss the synthesis of organophosphorus compounds from bromo- and chloro-substituted precursors, highlighting techniques that could be applicable to the synthesis or functionalization of the compound of interest, demonstrating the versatility of halogenated precursors in creating new materials (Mironov et al., 2006).
Pharmacology and Toxicology
- The study by Kanamori et al. (2002) on the metabolism of a psychoactive substance in rats reveals the potential pathways and metabolites that could be relevant for understanding the biotransformation of similar brominated compounds. This research could be extrapolated to predict the metabolic fate of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride in biological systems (Kanamori et al., 2002).
特性
IUPAC Name |
[4-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO.ClH/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRGMTNWHFEYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)
![1-[(Dibutylamino)methyl]cyclobutan-1-ol](/img/structure/B1485750.png)

![1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485752.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![5-{[(1-Hydroxycyclobutyl)methyl]amino}-2-methylphenol](/img/structure/B1485755.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
![1-({[2-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485759.png)
amino}phenol](/img/structure/B1485760.png)
![1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485761.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485764.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)